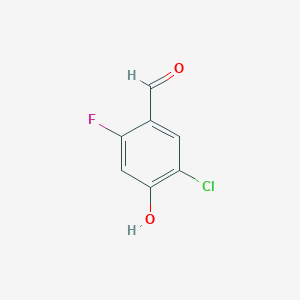

5-Chloro-2-fluoro-4-hydroxybenzaldehyde

概要

説明

5-Chloro-2-fluoro-4-hydroxybenzaldehyde, also known as 2-chloro-6-fluoro-4-formylphenol, is a useful compound that can be applied as an organic building block throughout organic chemistry . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

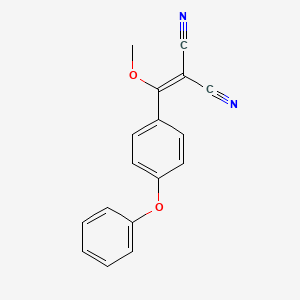

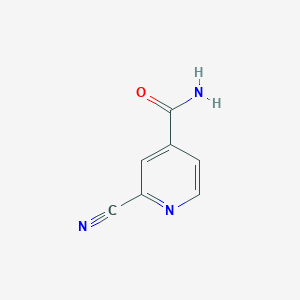

The synthesis of this compound involves a Knoevenagel condensation reaction . It may be used in the synthesis of substituted α-cyanocinnamic acid . More detailed synthesis routes and methods are available.Molecular Structure Analysis

The molecular formula of this compound is C7H4ClFO2, and its molecular weight is 174.56 . The structure of this compound is also available as a 2D Mol file .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 245.1±35.0 °C (Predicted), a density of 1.508±0.06 g/cm3 (Predicted), and a pKa of 6.75±0.23 (Predicted) .科学的研究の応用

Synthesis and Anticancer Activity

5-Chloro-2-fluoro-4-hydroxybenzaldehyde has been utilized in the synthesis of anticancer compounds. Lawrence et al. (2003) synthesized a series of fluorinated analogues of combretastatins, employing fluoro-substituted stilbenes derived from similar benzaldehydes, which demonstrated potent cell growth inhibitory properties (Lawrence et al., 2003).

Chemosensor Development

Gao et al. (2014) developed a chemosensor for the detection of copper ions using derivatives of salicylaldehydes, which includes compounds related to this compound. This chemosensor demonstrated a color change upon the detection of Cu2+, making it useful for visual detection (Gao et al., 2014).

Synthesis of Herbicide Intermediates

Zhou Yu (2002) reported on the synthesis of herbicide intermediates using a compound structurally similar to this compound, showcasing its relevance in agricultural chemical development (Zhou Yu, 2002).

Development of Schiff-base Macrocyclic Complexes

Chen et al. (2014) explored the use of related benzaldehydes in creating Schiff-base macrocyclic complexes. These complexes have applications in areas like coordination chemistry and molecular engineering (Chen et al., 2014).

Antitumor Activity of Molybdenum(VI) Complexes

Hussein et al. (2014) conducted a study synthesizing dioxomolybdenum(VI) complexes with ligands derived from 5-chloro-2-hydroxybenzaldehyde, demonstrating significant antiproliferative activities, indicating potential applications in chemotherapy (Hussein et al., 2014).

Liquid Crystalline and Fire Retardant Molecules

Jamain et al. (2020) synthesized molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, demonstrating liquid crystalline and fire retardant properties. Compounds like 5-chloro-2-hydroxybenzaldehyde were crucial in this synthesis, indicating its relevance in material science (Jamain et al., 2020).

Solubility Studies

Larachi et al. (2000) investigated the solubility and infinite dilution activity coefficient of compounds structurally similar to this compound, contributing to understanding its physical and chemical properties (Larachi et al., 2000).

Safety and Hazards

特性

IUPAC Name |

5-chloro-2-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTPIXIKKYXDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)

![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)